molecular formula C14H22N2O3S B2990723 N,N-diethyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide CAS No. 723329-05-3

N,N-diethyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide

Cat. No.: B2990723
CAS No.: 723329-05-3
M. Wt: 298.4
InChI Key: KAXRMBJZQUBHLA-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide is an organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties, which make it a valuable subject of study in scientific research.

Properties

IUPAC Name

N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-5-16(6-2)14(17)11-15(4)20(18,19)13-9-7-12(3)8-10-13/h7-10H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXRMBJZQUBHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide involves multiple steps. One common method includes the reaction of N-methyl-4-methylbenzenesulfonamide with diethylamine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and distillation, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N,N-diethyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Biological Activity

N,N-diethyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

N,N-diethyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide is characterized by its unique structure, which includes a diethylamino group and a sulfonamide moiety. This specific arrangement contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves binding to these targets, leading to alterations in their activity which can result in antimicrobial effects or modulation of enzymatic functions.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of acetamides similar in structure have shown significant antibacterial activity against various strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable or even superior to standard antibiotics like levofloxacin .

Table 1: Antimicrobial Activity of Related Acetamide Derivatives

CompoundBacterial StrainMIC (μg/mL)Comparison with Levofloxacin
2bE. coli10Lower
2iS. aureus15Equal
2cS. typhi12Lower

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit cholinesterases, specifically butyrylcholinesterase (BChE). BChE plays a crucial role in the hydrolysis of acetylcholine, and its inhibition can have therapeutic implications in neurodegenerative diseases like Alzheimer's .

Table 2: Inhibition Kinetics of BChE

CompoundType of InhibitionVmax (μM/min)Km (μM)
8cMixed105.263.27

Case Studies

  • Antibacterial Evaluation : A series of substituted acetamide derivatives were synthesized and evaluated for their antibacterial properties. Compounds similar to N,N-diethyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide exhibited significant activity against gram-positive and gram-negative bacteria, with some showing lower MIC values than established antibiotics .
  • Cholinesterase Inhibition : In a study focused on the inhibition of BChE, the compound was found to act as a mixed inhibitor, affecting both the maximum reaction velocity and the Michaelis constant, which suggests that it could be developed further as a therapeutic agent for cognitive disorders .

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